N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a chromen-3-yl group, a phenyl group, a pyridinyl group, and a 1,2,4-triazol-3-yl group . It also contains a hydrazide group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
A series of compounds incorporating the core structure of N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide have been synthesized and characterized. These compounds are part of broader research into coumarin-1,2,4-triazol-3-thioether hybrid molecules, aiming to explore their chemical properties and potential applications. Synthesis techniques vary, including reactions under microwave conditions for efficiency and reduced solvent use, highlighting the compound's versatility in chemical synthesis and the interest in greener chemistry methods (Yılmaz & Menteşe, 2017), (Yılmaz, 2018).
Biological Activities
Research into the biological activities of derivatives closely related to this compound suggests potential antimicrobial and anticancer applications. For instance, compounds bearing the 1,2,4-triazole moiety have shown activity against various cancer cell lines, including melanoma, breast, and pancreatic cancer, indicating the compound's relevance in the search for new therapeutic agents. The focus on the compound's ability to inhibit cancer cell migration and growth in 3D cell cultures further emphasizes its potential in anticancer research (Šermukšnytė et al., 2022).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of compounds structurally related to this compound. These activities highlight the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance. The synthesis of coumarinyl Schiff base derivatives and their evaluation against various bacterial strains illustrate this potential, underscoring the compound's significance in medicinal chemistry and drug discovery efforts (Mishra et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O3S/c32-22(28-27-14-18-15-34-21-9-5-4-8-20(21)23(18)33)16-35-25-30-29-24(17-10-12-26-13-11-17)31(25)19-6-2-1-3-7-19/h1-15H,16H2,(H,28,32)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTLOLQDTICFHP-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=COC4=CC=CC=C4C3=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=COC4=CC=CC=C4C3=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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